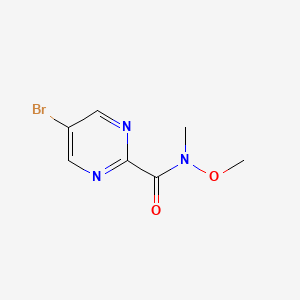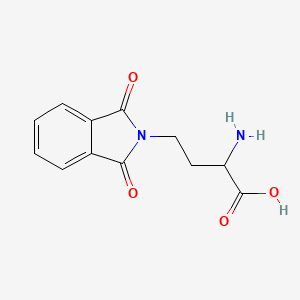
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H12F2NO. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The presence of the difluoromethyl group and the amine functionality makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine typically involves the introduction of the difluoromethyl group and the amine functionality onto the tetrahydropyran ring. One common method involves the reaction of tetrahydropyran with difluoromethylating agents under controlled conditions, followed by amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine functionality can participate in hydrogen bonding and other interactions. These properties make the compound suitable for various applications in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, while the amine group provides opportunities for further functionalization and interactions with biological targets.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
4-(difluoromethyl)oxan-4-amine |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2 |
InChI Key |
GGVLUEZGBJWERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
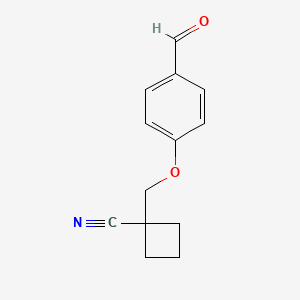
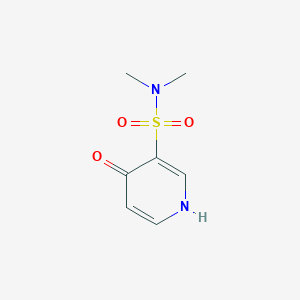
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)

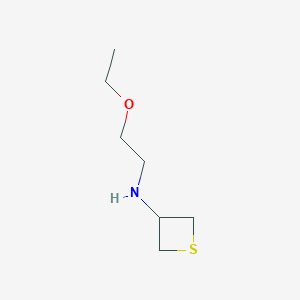
![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

![1-(2-Methylbenzo[d]thiazol-4-yl)ethanone](/img/structure/B13009552.png)
